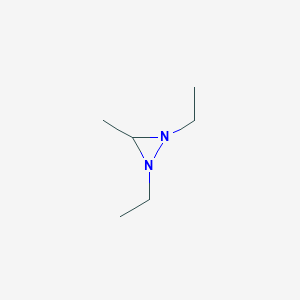
1,2-Diethyl-3-methyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-3-methyldiaziridine is a member of the diaziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications. The presence of two ethyl groups and one methyl group attached to the diaziridine ring distinguishes this compound from other diaziridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.
Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diaziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-3-methyldiaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Investigated for its potential neurotropic activity and low toxicity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethyldiaziridine: Similar in structure but with three methyl groups instead of two ethyl and one methyl group.
1,2-Dimethyldiaziridine: Contains two methyl groups and one hydrogen atom attached to the diaziridine ring.
1,2-Diethyldiaziridine: Similar but lacks the methyl group, having two ethyl groups and one hydrogen atom.
Uniqueness
1,2-Diethyl-3-methyldiaziridine is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
39169-68-1 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1,2-diethyl-3-methyldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
MWEHSJCMXKPFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(N1CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)







